Cynodontin

Overview

Description

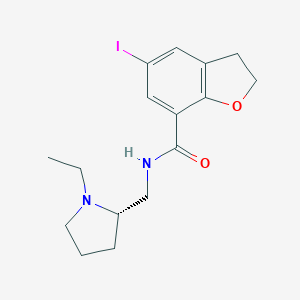

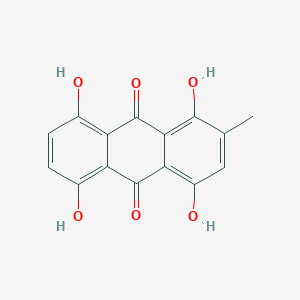

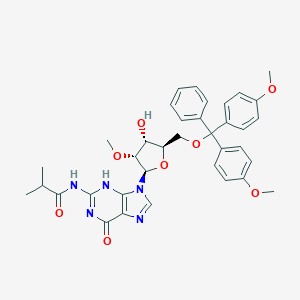

Cynodontin is a naturally occurring anthraquinone derivative, specifically identified as 1,4,5,8-tetrahydroxy-2-methylanthraquinone. This red anthraquinone derivative is isolated from several species of the fungi Curvularia and Drechslera

Mechanism of Action

Target of Action

This compound’s primary target is human leukocyte elastase (HLE) . HLE is a serine protease that plays a crucial role in the immune response.

Mode of Action

This compound interacts with HLE through numerous interactions, which determine its inhibition activity towards the protein

Biochemical Pathways

This compound is an antioxidant that acts on free radical species . It interacts with three different free radicals: hydroxyl, hydroperoxyl, and methyl peroxyl radical . In water, the possible mechanism of antioxidant action is SPLET (Sequential Proton Loss Electron Transfer), while in benzene, HAT (Hydrogen atom transfer) and SPLET are competitive mechanisms .

Result of Action

The antioxidant activity of this compound can help to neutralize free radicals, reducing oxidative stress . This can potentially prevent or mitigate various diseases that are at least partially caused by oxidative stress, such as cancer, inflammation, hypertension, cardiovascular disorders, and neurodegenerative disorders like Alzheimer’s and Parkinson’s diseases .

Action Environment

This compound’s antioxidant activity was studied in both water and benzene, simulating polar and non-polar environments . The results suggest that the environment can influence the mechanism of antioxidant action . .

Biochemical Analysis

Biochemical Properties

Cynodontin plays a role in biochemical reactions as a metabolic product of certain fungi

Cellular Effects

Quinones, a group of compounds to which this compound belongs, are known to have various biological activities including anti-cancer, anti-inflammatory, anti-microbial, anti-oxidant, and phytotoxicity .

Molecular Mechanism

As a type of quinone, it may exert its effects at the molecular level through interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

Preparation Methods

Synthetic Routes and Reaction Conditions: Cynodontin can be synthesized through the persulphate oxidation of intermediate benzoylbenzoic acids followed by subsequent ring closure. This method is convenient for preparing 2-methylanthraquinones with the 1,4-dihydroxy system .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the cultivation of Curvularia and Drechslera species under controlled conditions to extract the compound. The extraction process typically involves solvent extraction followed by purification techniques such as chromatography .

Chemical Reactions Analysis

Types of Reactions: Cynodontin undergoes various chemical reactions, including:

Reduction: The reduction reactions of this compound are less documented but are likely to involve the reduction of its quinone structure.

Substitution: Substitution reactions can occur at the hydroxyl groups of this compound, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common reagents include free radicals in both polar (water) and non-polar (benzene) environments.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions to substitute the hydroxyl groups.

Major Products:

Oxidation: The major products are the oxidized forms of this compound, which exhibit enhanced antioxidant properties.

Substitution: Substituted derivatives of this compound with various functional groups attached to the hydroxyl positions.

Scientific Research Applications

Chemistry: Used as a model compound for studying anthraquinone derivatives and their reactions.

Industry: Potential use in the development of natural dyes and pigments due to its red color.

Comparison with Similar Compounds

Cynodontin is unique among anthraquinone derivatives due to its specific hydroxyl and methyl substitutions. Similar compounds include:

Emodin: Another anthraquinone derivative with hydroxyl groups at different positions, exhibiting similar antioxidant properties.

Chrysophanol: An anthraquinone with a different substitution pattern, also known for its biological activities.

Aloe-emodin: A hydroxylated anthraquinone with applications in medicine and cosmetics.

This compound’s uniqueness lies in its specific substitution pattern, which influences its chemical reactivity and biological activities .

Properties

IUPAC Name |

1,4,5,8-tetrahydroxy-2-methylanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O6/c1-5-4-8(18)11-12(13(5)19)15(21)10-7(17)3-2-6(16)9(10)14(11)20/h2-4,16-19H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFQXCHAJWVRYND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1O)C(=O)C3=C(C=CC(=C3C2=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90197211 | |

| Record name | Cynodontin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90197211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

476-43-7 | |

| Record name | 1,4,5,8-Tetrahydroxy-2-methyl-9,10-anthracenedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=476-43-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cynodontin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000476437 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cynodontin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114343 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cynodontin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90197211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CYNODONTIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XV8PGZ10OT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is cynodontin and where is it found?

A: this compound (1,4,5,8-tetrahydroxy-3-methylanthraquinone) is a red pigment belonging to the anthraquinone family of compounds. It is a secondary metabolite produced by various fungal species, including Drechslera, Curvularia, Pyrenochaeta, and Helminthosporium species. [, , , , , , ]

Q2: What is the known biological activity of this compound?

A: this compound has demonstrated potent antifungal activity against several plant pathogenic fungi, including Sclerotinia minor, Sclerotinia sclerotiorum, and Botrytis cinerea. [] Notably, its antifungal activity is comparable to commercial fungicides like dicloran and carbendazim. [] Additionally, this compound exhibits antioxidant properties. []

Q3: How does this compound exert its antifungal activity?

A: While the exact mechanism of action remains unclear, research suggests that the specific arrangement of substitutions on the anthraquinone core structure, particularly the hydroxyl and methyl groups, plays a crucial role in its antifungal activity. [] Other anthraquinone derivatives lacking these specific substitutions do not exhibit similar antifungal effects. []

Q4: What is the molecular formula and weight of this compound?

A: this compound's molecular formula is C15H10O6, and its molecular weight is 286.24 g/mol. [, ]

Q5: Is there spectroscopic data available for characterizing this compound?

A: Yes, various spectroscopic techniques have been employed to characterize this compound. UV-Vis spectroscopy reveals characteristic absorption maxima at specific wavelengths, which can be used to identify and quantify the compound. [, ] Infrared (IR) spectroscopy provides information about functional groups, such as hydroxyl and carbonyl groups, present in the molecule. [] Mass spectrometry (MS) helps determine the molecular weight and fragmentation pattern of this compound. []

Q6: Has the biosynthesis of this compound been investigated?

A: Yes, studies have shown that this compound biosynthesis in Pyrenochaeta terrestris involves a pathway where emodin acts as a precursor molecule. [] The pathway likely branches, leading to the formation of this compound and endocrocin through a shared intermediate. []

Q7: Can this compound be chemically synthesized?

A: Yes, this compound can be synthesized through various methods. One approach involves a regiospecific cycloaddition reaction using (E)-1,1,4-trimethoxybuta-1,3-diene and a 1,4-naphthoquinone derivative, followed by aromatization. []

Q8: Has this compound been explored for its potential as a dye?

A: Yes, this compound, produced by the fungus Curvularia lunata, has been investigated as a potential environmentally friendly dye. [] Its properties have been compared to those of Disperse Blue 7, a chemically synthesized anthraquinone dye. []

Q9: Are there any computational studies on this compound's activity?

A: Yes, density functional theory (DFT) calculations have been performed to study the antioxidant activity of this compound. These calculations helped elucidate the potential mechanisms of action, including hydrogen atom transfer (HAT) and sequential proton loss electron transfer (SPLET). []

Q10: Has molecular docking been used to study this compound?

A: Yes, molecular docking studies have been conducted to evaluate the potential of this compound as an inhibitor of human leukocyte elastase (HLE), an enzyme implicated in inflammatory diseases. [] These studies provide insights into the binding interactions between this compound and the target protein. []

Q11: Is there any research on the stability of this compound?

A: While specific studies focusing solely on this compound's stability are limited within the provided abstracts, some insights can be gathered. One study mentioned the instability of metabolites from Phoma species, hindering the isolation of the toxic principle. [] This suggests that stability could be a factor to consider for this compound and related compounds.

Q12: What is known about the toxicity and safety profile of this compound?

A12: The provided abstracts do not present specific toxicological data for this compound. As with any compound intended for potential therapeutic or agricultural applications, thorough toxicological evaluations are essential to determine its safety profile.

Q13: Are there any studies on the environmental impact of this compound?

A13: The provided abstracts do not directly address the environmental impact or degradation of this compound. Given its fungal origin and potential applications, it is crucial to investigate its fate and effects in the environment to ensure ecological safety.

Q14: What analytical methods are used to detect and quantify this compound?

A: High-performance liquid chromatography (HPLC) has been used to detect and quantify this compound in fungal cultures. [] This technique allows for the separation and quantification of this compound from other metabolites present in the complex mixture. []

Q15: Are there any alternative compounds with similar activity to this compound?

A: While the abstracts don't provide a direct comparison to alternative compounds, they highlight that other anthraquinone derivatives lacking the specific substitution pattern of this compound do not exhibit similar antifungal effects. [] This suggests that structural analogs may not be readily available or as effective.

Q16: What is the historical context of this compound research?

A: Research on this compound dates back to at least the mid-20th century. Early studies focused on isolating and characterizing this compound from various fungal sources, elucidating its chemical structure, and investigating its biosynthesis. [, , , , , ] Over the years, research has expanded to explore its antifungal activity, potential applications as a dye, and more recently, its antioxidant properties and potential as an enzyme inhibitor.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzoic acid, 3,3'-[thiobis(2,1-phenyleneazo)]bis[6-hydroxy-](/img/structure/B45420.png)

![3-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoic Acid Sodium Salt](/img/structure/B45421.png)

![(19S)-8-(Ethoxymethyl)-19-ethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione](/img/structure/B45431.png)